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Compound of Interest

(R)-2-Aminomethyl-4-Boc-
Compound Name:
morpholine

cat. No.: B1332696

Anwendungs- und Protokollleitfaden
Thema: Derivatisierung des Morpholinrings fur Struktur-Aktivitats-Beziehungsstudien (SAR)
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Ubersicht und
praxiserprobte Protokolle fur die chemische Derivatisierung des Morpholinrings, einem
entscheidenden Schritt in der modernen medizinischen Chemie zur Durchfiihrung von Struktur-
Aktivitats-Beziehungsstudien (SAR). Als privilegierte Struktur in der Arzneimittelentwicklung
bietet der Morpholinring zahlreiche Mdglichkeiten zur Funktionalisierung, die es
Wissenschatftlern ermoglichen, die pharmakokinetischen und pharmakodynamischen Profile
von Leitverbindungen systematisch zu optimieren.[1][2][3] Dieser Leitfaden erlautert die
strategische Logik hinter den wichtigsten Derivatisierungsanséatzen am Stickstoff- und an den
Kohlenstoffatomen des Rings, liefert validierte, schrittweise Protokolle flr Schlisselreaktionen
und prasentiert quantitative SAR-Daten, um die Auswirkungen dieser Modifikationen zu
veranschaulichen.

Einleitung: Die zentrale Rolle des Morpholinrings in
der medizinischen Chemie
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Der Morpholinring, ein sechsgliedriger Heterozyklus, der sowohl ein Stickstoff- als auch ein
Sauerstoffatom enthalt, ist ein allgegenwartiges Strukturelement in einer Vielzahl von
zugelassenen und experimentellen Medikamenten.[2][4] Seine Beliebtheit beruht auf seinen
vorteilhaften physikochemischen Eigenschaften: Der Morpholin-Sauerstoff kann als
Wasserstoffbriickenakzeptor fungieren, wahrend der gesamte Ring die wassrige Loslichkeit
verbessern und als metabolisch stabiler Ersatz fir anfalligere Ringe dienen kann.[5] Die
Fahigkeit, die Potenz eines Molekiils durch molekulare Wechselwirkungen mit dem Zielprotein
(z. B. Kinasen) zu verbessern oder die pharmakokinetischen Eigenschaften zu modulieren, hat
medizinische Chemiker dazu veranlasst, diesen Baustein in verschiedene Leitverbindungen zu
integrieren.[1][3]

Struktur-Aktivitats-Beziehungsstudien (SAR) sind das Herzstlck der Optimierung von
Leitverbindungen. Durch die systematische Modifikation einer Molekdlstruktur und die
anschlieBende Messung der biologischen Aktivitat konnen Forscher wichtige Pharmakophore
identifizieren und die Interaktionen mit dem biologischen Ziel auf molekularer Ebene verstehen.
[4] Die Derivatisierung des Morpholinrings ist ein leistungsstarkes Werkzeug in diesem
Prozess, das es ermdglicht, Parameter wie Lipophilie, Polaritat, Gro6Re und Konformation
prazise anzupassen, um die Wirksamkeit, Selektivitat und das ADME-Profil (Absorption,
Verteilung, Metabolismus, Exkretion) zu verbessern.

Dieser Leitfaden ist in drei Hauptteile gegliedert:

o Teil 1 & 2 beschreiben detaillierte Protokolle fur die Funktionalisierung am Stickstoffatom (N-
Funktionalisierung) und an den Kohlenstoffatomen (C-Funktionalisierung) des
Morpholinrings.

o Teil 3 prasentiert Fallstudien zur SAR-Analyse mit quantitativen Daten, um die Auswirkungen
spezifischer Derivatisierungen auf die biologische Aktivitat zu demonstrieren.

Teil 1: Derivatisierung am Stickstoffatom (N-
Funktionalisierung)

Das sekundare Amin (N-H) des Morpholinrings ist der reaktivste und am haufigsten modifizierte
Punkt. Die Funktionalisierung an dieser Position ermoglicht die Einfihrung einer Vielzahl von
Substituenten, die direkt mit der Umgebung des biologischen Ziels interagieren oder die
physikochemischen Eigenschaften des gesamten Molekils erheblich verandern kénnen.
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Abbildung 1: Schematischer Arbeitsablauf der N-Funktionalisierungsstrategien.

Protokoll 1.1: N-Alkylierung mittels Alkylhalogeniden

Die N-Alkylierung ist eine der fundamentalsten Methoden zur Einfihrung von Alkylgruppen. Die
Reaktion verlauft typischerweise Uber einen SN2-Mechanismus, bei dem das Stickstoffatom
des Morphins als Nukleophil das elektrophile Kohlenstoffatom des Alkylhalogenids angreift.

Kausalitat der experimentellen Entscheidungen:

o Base (K2COs3): Kaliumcarbonat wird als milde, heterogene Base verwendet, um das wahrend
der Reaktion gebildete Halogenwasserstoffsdure-Salz zu neutralisieren und das Morpholin-
Nukleophil zu regenerieren. Es ist leicht zu entfernen (durch Filtration) und vermeidet die
Komplikationen starkerer, l6slicher Basen.

o Losungsmittel (Acetonitril): Acetonitril (CHsCN) ist ein polares aprotisches Losungsmittel, das
die Reaktanden gut I6st und SN2-Reaktionen begulnstigt, ohne mit den Reaktanden zu
konkurrieren. Seine relativ hohe Siedetemperatur erméglicht die Durchfiihrung der Reaktion
bei erhohter Temperatur, um die Reaktionsgeschwindigkeit zu erhdéhen.

Experimentelles Protokoll: Synthese von N-Benzylmorpholin

o Materialien:
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[e]

Morpholin

o

Benzylbromid

[¢]

Kaliumcarbonat (K2CO3), wasserfrei

[¢]

Acetonitril (CHsCN), wasserfrei

[e]

Rundkolben, Magnetrihrer, Ruckflusskihler, Heizmantel

o Verfahren:

o In einem trockenen 250-ml-Rundkolben eine Suspension aus wasserfreiem
Kaliumcarbonat (2,5 Aquivalente) in wasserfreiem Acetonitril (ca. 100 ml) vorlegen.

o Morpholin (1,0 Aquivalent) unter Riihren zur Suspension geben.

o Benzylbromid (1,1 Aquivalente) langsam bei Raumtemperatur zur geriihrten Mischung
tropfen.

o Die Reaktionsmischung zum Ruckfluss erhitzen (ca. 82 °C) und den Reaktionsfortschritt
mittels DUnnschichtchromatographie (DC) Uberwachen.

o Nach vollstandigem Umsatz (typischerweise 4-6 Stunden) die Mischung auf
Raumtemperatur abkihlen lassen.

o Das feste Kaliumcarbonat durch Filtration abtrennen und mit einer kleinen Menge
Acetonitril waschen.

o Das Losungsmittel aus dem Filtrat unter reduziertem Druck am Rotationsverdampfer
entfernen.

o Der verbleibende Rickstand wird durch Sdulenchromatographie (Kieselgel,
typischerweise ein Gradient aus Hexan/Ethylacetat) aufgereinigt, um reines N-
Benzylmorpholin zu erhalten.

Protokoll 1.2: Reduktive Aminierung

© 2025 BenchChem. All rights reserved. 4 /20 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen,
insbesondere wenn das Alkylierungsmittel ein Aldehyd oder Keton ist. Die Reaktion verlauft in
zwei Schritten: Zuerst bildet sich ein Iminium-lon (oder Enamin), das dann in situ von einem
milden Reduktionsmittel reduziert wird.

Kausalitat der experimentellen Entscheidungen:

o Reduktionsmittel (NaBH(OAC)3): Natriumtriacetoxyborhydrid ist ein mildes und selektives
Reduktionsmittel, das Iminium-lonen viel schneller als die Ausgangscarbonylverbindungen
reduziert. Dies minimiert die Nebenreaktion der Reduktion des Aldehyds/Ketons zum
Alkohol. Es ist auch weniger feuchtigkeitsempfindlich als andere Hydridreagenzien wie
Natriumcyanoborhydrid.

o Saure (Essigsaure): Eine katalytische Menge Essigsaure wird benétigt, um die Bildung des
Iminium-lons zu beschleunigen, das entscheidende Zwischenprodukt der Reaktion.

Experimentelles Protokoll: Synthese von N-(Cyclohexylmethyl)morpholin

o Materialien:

o Morpholin

o

Cyclohexancarboxaldehyd

[e]

Natriumtriacetoxyborhydrid (NaBH(OAC)3)

o

Dichlormethan (DCM), wasserfrei

[¢]

Essigsaure (AcOH)
o Verfahren:

o In einem trockenen Rundkolben Morpholin (1,2 Aquivalente) und
Cyclohexancarboxaldehyd (1,0 Aquivalent) in wasserfreiem DCM losen.

o Eine katalytische Menge (ca. 5 Vol.-%) Essigséaure hinzuftgen.
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o Die Mischung bei Raumtemperatur 30-60 Minuten rihren, um die Bildung des Iminium-
lons zu ermdglichen.

o Natriumtriacetoxyborhydrid (1,5 Aquivalente) portionsweise unter Riihren zugeben.
Vorsicht: Gasentwicklung (Wasserstoff) kann auftreten.

o Die Reaktion bei Raumtemperatur tber Nacht rihren. Den Fortschritt mittels DC oder LC-
MS Uberwachen.

o Die Reaktion vorsichtig durch Zugabe einer gesattigten wassrigen
Natriumbicarbonatlésung (NaHCOs) beenden, bis die Gasentwicklung aufhort.

o Die organische Phase abtrennen, die wassrige Phase zweimal mit DCM extrahieren.

o Die vereinigten organischen Phasen Uber wasserfreiem Natriumsulfat (Na2SOa) trocknen,
filtrieren und das Losungsmittel im Vakuum entfernen.

o Das Rohprodukt durch Sdulenchromatographie aufreinigen.

Protokoll 1.3: N-Arylierung (Buchwald-Hartwig-
Aminierung)

Die Buchwald-Hartwig-Kreuzkupplung ist eine leistungsstarke, Palladium-katalysierte Methode
zur Bildung von C-N-Bindungen zwischen Aminen und Arylhalogeniden (oder -triflaten).[6] Sie
ermdoglicht die Synthese von N-Aryl-Morpholinen, die in vielen biologisch aktiven Molekilen
vorkommen.

Kausalitat der experimentellen Entscheidungen:

o Katalysator/Ligand (Pd(dba)z / XPhos): Das Palladium(0)-Prakatalysator initiiert den
katalytischen Zyklus. Der sperrige, elektronenreiche Buchwald-Ligand wie XPhos ist
entscheidend, da er die oxidative Addition des Arylhalogenids an das Palladiumzentrum und
die anschlieRende reduktive Eliminierung des N-Aryl-Produkts fordert, was die
Schlusselschritte des Zyklus sind.[6]

o Base (NaOtBu): Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid ist erforderlich,
um das Amin zu deprotonieren und das reaktive Amid zu erzeugen, das dann an das
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Palladiumzentrum bindet.

Experimentelles Protokoll: Synthese von 4-(p-Tolyl)morpholin

o Materialien:

o

[e]

(¢]

[¢]

[¢]

[e]

Morpholin

4-Chlortoluol

Bis(dibenzylidenaceton)palladium(0) (Pd(dba)2)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Natrium-tert-butoxid (NaOtBu)

Toluol, wasserfrei und entgast

o Verfahren:

Ein Schlenkrohr im Ofen trocknen und unter Argon- oder Stickstoffatmosphare abkihlen
lassen.

Das Schlenkrohr mit Pd(dba)z (1,5 mol%), XPhos (3,0 mol%) und NaOtBu (2,0
Aquivalente) beschicken.

Wasserfreies, entgastes Toluol zugeben und die Mischung einige Minuten bei
Raumtemperatur rihren.

4-Chlortoluol (1,0 Aquivalent) und anschlieRend Morpholin (1,5 Aquivalente) zugeben.

Die Reaktionsmischung unter Schutzgasatmosphare bei 100-110 °C (Ruckfluss) fur 6-12
Stunden erhitzen, bis die Umsetzung vollstandig ist (DC- oder GC-Kontrolle).

Die Mischung auf Raumtemperatur abkihlen und mit Wasser verdiinnen.

Mit Ethylacetat extrahieren, die vereinigten organischen Phasen mit Kochsalzlésung
waschen, Uber Na2S0s4 trocknen und im Vakuum konzentrieren.
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o Das Rohprodukt wird durch Sdulenchromatographie auf Kieselgel (Hexan/Ethylacetat)
gereinigt.[6]

Protokoll 1.4: N-Acylierung mittels Acylchloriden

Die N-Acylierung fuhrt eine Amid-Funktionalitat ein, die die elektronischen Eigenschaften des
Stickstoffs verandert, seine Basizitat verringert und einen potenten
Wasserstoffbrickenakzeptor (den Carbonylsauerstoff) hinzufligt. Dies kann die
Bindungsaffinitéat und die pharmakokinetischen Eigenschaften dramatisch beeinflussen.

Kausalitat der experimentellen Entscheidungen:

o Base (Triethylamin, TEA): Eine organische Base wie TEA wird verwendet, um das wahrend
der Reaktion entstehende HCI-Nebenprodukt abzufangen. Dies verhindert die Protonierung
des Morpholin-Ausgangsmaterials, was es un-reaktiv machen wurde.

o Temperatur (0 °C bis RT): Die Reaktion ist oft exotherm. Die anfangliche Zugabe des
Acylchlorids bei 0 °C hilft, die Reaktion zu kontrollieren und Nebenreaktionen zu minimieren.

Experimentelles Protokoll: Synthese von N-Acetylmorpholin
e Materialien:

o Morpholin

o Acetylchlorid

o Triethylamin (TEA)

o Dichlormethan (DCM), wasserfrei
e Verfahren:

o In einem trockenen Rundkolben Morpholin (1,0 Aquivalent) und Triethylamin (1,2
Aquivalente) in wasserfreiem DCM bei 0 °C (Eisbad) losen.

o Eine Losung von Acetylchlorid (1,1 Aquivalente) in DCM langsam unter Riihren zutropfen.
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o Nach beendeter Zugabe das Eisbad entfernen und die Reaktionsmischung 1-2 Stunden
bei Raumtemperatur rihren lassen.

o Die Reaktion mit Wasser verdiinnen und die Phasen trennen.

o Die organische Phase nacheinander mit 1 M HCI, gesattigter NaHCOs-L6sung und
gesattigter Kochsalzlésung waschen.

o Die organische Schicht tiber Na2SOa trocknen, filtrieren und das L6sungsmittel am
Rotationsverdampfer entfernen, um das N-Acetylmorpholin-Produkt zu erhalten, das oft
ohne weitere Aufreinigung ausreichend rein ist.[1][7]

Protokoll 1.5: N-Sulfonylierung mittels Sulfonylchloriden

Ahnlich wie die Acylierung fiihrt die Sulfonylierung eine stark elektronenziehende Gruppe am
Stickstoff ein und bildet ein Sulfonamid. Sulfonamide sind metabolisch sehr stabil und kénnen
als Wasserstoffbriickendonoren (tber das N-H bei sekundéren Sulfonamiden) oder -
akzeptoren (Uber die Sulfonylsauerstoffe) fungieren.

Kausalitat der experimentellen Entscheidungen:

o Base (Pyridin): Pyridin dient sowohl als Base zum Abfangen von HCI als auch als
Losungsmittel. Seine katalytische Wirkung kann die Reaktion beschleunigen.

o Temperatur: Die Reaktion wird typischerweise bei Raumtemperatur durchgeftihrt, kann aber
bei weniger reaktiven Partnern leicht erwarmt werden.

Experimentelles Protokoll: Synthese von 4-(Phenylsulfonyl)morpholin
» Materialien:

o Morpholin

o Benzolsulfonylchlorid

o Pyridin, wasserfrei

o Verfahren:
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o In einem trockenen Rundkolben Morpholin (1,0 Aquivalent) in wasserfreiem Pyridin bei 0
°C losen.

o Benzolsulfonylchlorid (1,1 Aquivalente) langsam zur geriihrten Losung geben.
o Die Mischung langsam auf Raumtemperatur erwarmen und Uber Nacht rihren.

o Die Reaktionsmischung in Eiswasser gief3en, was zur Ausfallung des Produkts fihren
sollte.

o Den festen Niederschlag durch Filtration sammeln und grindlich mit kaltem Wasser
waschen, um Pyridiniumhydrochlorid zu entfernen.

o Den Feststoff an der Luft trocknen. Bei Bedarf kann das Produkt aus einem geeigneten
Ldsungsmittel (z. B. Ethanol/Wasser) umkristallisiert werden, um eine hohere Reinheit zu
erzielen.

Teil 2: Derivatisierung an den Kohlenstoffatomen (C-
Funktionalisierung)

Die C-Funktionalisierung des Morpholinrings ist anspruchsvoller als die N-Funktionalisierung,
eroffnet aber entscheidende Wege zur Modifikation des Molekulgerusts. Die Einfihrung von
Substituenten an den Positionen C2, C3, C5 oder C6 beeinflusst die Konformation des Rings
und ermdglicht die Ausrichtung von funktionellen Gruppen in spezifische Vektoren im Raum,
was fur die Optimierung der Bindung an ein Zielprotein von entscheidender Bedeutung ist.
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Abbildung 2: Vergleich von C-Funktionalisierungsstrategien.

Protokoll 2.1: Synthese von 2-substituierten
Morpholinen tiber Aziridin-Ring6ffnung

Eine elegante Methode zur Synthese von C-substituierten Morpholinen ist der Aufbau des
Rings aus einfacheren Vorlaufern. Die Ring6ffnung von aktivierten Aziridinen mit Haloalkoholen
gefolgt von einer intramolekularen Zyklisierung ist ein effektiver Weg, um Substituenten an der
C2-Position einzufuhren.[1]

Kausalitat der experimentellen Entscheidungen:

» Aziridin-Aktivierung: N-Tosyl- oder N-Nosyl-aziridine werden verwendet, da die
Sulfonylgruppe den Ring fur einen nukleophilen Angriff aktiviert und als gute Abgangsgruppe
im spateren Verlauf der Synthese dienen kann.
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o Katalysator/Oxidationsmittel: In metallfreien Varianten kénnen Oxidationsmittel wie
Ammoniumpersulfat verwendet werden, um die Ringdffnung Uber einen Radikalkation-
Zwischenschritt zu initiieren, was milde Reaktionsbedingungen erméglicht.[1]

Experimentelles Protokoll: Allgemeine Synthese von N-Tosyl-2-Aryl-Morpholinen
o Materialien:

o Entsprechendes N-Tosyl-2-Aryl-Aziridin

o 2-Bromethanol

o Kupfer(ll)-triflat (Cu(OTf)2) als Katalysator

o Dichlormethan (DCM), wasserfrei
» Verfahren:

o In einem trockenen Schlenkrohr unter Argon N-Tosyl-2-Aryl-Aziridin (1,0 Aquivalent) und
Cu(OTf)2 (10 mol%) in wasserfreiem DCM vorlegen.

o Die Mischung auf -20 °C abkdihlen.
o 2-Bromethanol (2,0 Aquivalente) langsam zur gekiihlten Losung geben.

o Die Reaktion bei -20 °C fur die angegebene Zeit (typischerweise 2-4 Stunden) rihren, bis
die Ringoffnung vollstandig ist (DC-Kontrolle).

o Eine Base wie Diisopropylethylamin (DIPEA, 3,0 Aquivalente) zugeben, um die
intramolekulare Zyklisierung zum Morpholinring zu férdern.

o Die Mischung langsam auf Raumtemperatur erwédrmen und tber Nacht rihren.
o Die Reaktion mit gesattigter Ammoniumchlorid-Lésung (NH4Cl) beenden.

o Die wassrige Phase mehrmals mit DCM extrahieren.
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o Die vereinigten organischen Phasen uber Na2SOa trocknen, filtrieren und das
Losungsmittel entfernen.

o Das Rohprodukt durch Saulenchromatographie aufreinigen.

Protokoll 2.2: Direkte a-Funktionalisierung via
Lithilerung von N-Boc-Morpholin

Fur die Derivatisierung eines bereits vorhandenen Morpholinrings ist die direkte C-H-
Aktivierung eine leistungsstarke Strategie. Die Lithiierung an der a-Position zum Stickstoff (C2
oder C6) ist durch die Verwendung einer N-Boc-Schutzgruppe mdglich, die als "Directed
Metalation Group" (DMG) fungiert und die Deprotonierung an der benachbarten Position
steuert.[8][9]

Kausalitat der experimentellen Entscheidungen:

e N-Boc-Schutzgruppe: Die Boc-Gruppe (tert-Butyloxycarbonyl) ist essentiell. Ihr
Carbonylsauerstoff koordiniert das Lithium der Organolithiumbase, was die kinetische
Aciditat der benachbarten C-H-Bindungen erhdht und eine regioselektive Deprotonierung
ermaoglicht.[8]

o Base (s-BuLi): Sec-Butyllithium ist eine ausreichend starke, aber sterisch gehinderte Base,
die die Deprotonierung an der a-Position effektiv durchfiihrt, ohne signifikant am Carbonyl
der Boc-Gruppe anzugreifen.

o Temperatur (-78 °C): Tiefe Temperaturen sind entscheidend, um die Stabilitat des lithiierten
Zwischenprodukts zu gewéhrleisten und Nebenreaktionen zu unterdricken.

Experimentelles Protokoll: a-Benzoylierung von N-Boc-Morpholin
e Materialien:

o N-Boc-Morpholin

o sec-Butyllithium (s-BuLi) in Cyclohexan

o Tetrahydrofuran (THF), wasserfrei
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o Benzaldehyd

o Trockeneis/Aceton-Bad, Argon- oder Stickstoffatmosphare

o Verfahren:

o Ein ofengetrocknetes Schlenkrohr mit einem Magnetrihrstab ausstatten und unter
Schutzgasatmosphare abkihlen lassen.

o N-Boc-Morpholin (1,0 Aquivalent) in frisch destilliertem, wasserfreiem THF I6sen und auf
-78 °C (Trockeneis/Aceton-Bad) abkihlen.

o s-BuLi (1,3 Aquivalente) langsam entlang der kalten Glaswand des Kolbens zutropfen. Die
Losung farbt sich typischerweise gelb/orange.

o Die Mischung 1 Stunde bei -78 °C ruhren, um eine vollstandige Lithiierung sicherzustellen.

[9]

o Eine Losung von Benzaldehyd (1,5 Aquivalente) in trockenem THF langsam zutropfen.
Die Farbe der L6sung sollte sich entfarben.

o Die Reaktion 1-2 Stunden bei -78 °C ruhren, dann langsam auf Raumtemperatur
erwarmen lassen.

o Die Reaktion vorsichtig mit gesattigter wassriger NH4Cl-L6sung beenden.
o Die Mischung mit Diethylether oder Ethylacetat extrahieren.

o Die vereinigten organischen Phasen mit Wasser und Kochsalzlésung waschen, tber
NazS0a4 trocknen und das Losungsmittel im Vakuum entfernen.

o Das resultierende Alkohol-Zwischenprodukt durch Sdulenchromatographie aufreinigen.
(Hinweis: Die Boc-Gruppe kann anschliel3end unter sauren Bedingungen entfernt
werden).

Teil 3: Fallstudien zur Struktur-Aktivitats-Beziehung
(SAR)
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Die wahre Starke der Morpholin-Derivatisierung zeigt sich in den SAR-Studien. Die folgenden
Tabellen fassen quantitative Daten aus Studien zusammen, die den Einfluss spezifischer
Substitutionen auf die biologische Aktivitat untersuchen.

Fallstudie 1: SAR von Morpholin-Derivaten als
PIBK/IMTOR-Kinase-Inhibitoren

Der PI3K/Akt/mTOR-Signalweg ist in vielen Krebsarten fehlreguliert, was ihn zu einem
wichtigen Ziel fur die Krebstherapie macht. Morpholin-haltige Verbindungen haben sich als
potente Inhibitoren dieses Signalwegs erwiesen.[10]

Tabelle 1: In-vitro-Aktivitat von 4-Morpholinopyrrolopyrimidin-Analoga[10]

Zellproliferatio

. PI3Ka ICso MTOR ICso
Verbindung R-Gruppe n MDA361 ICso
(nM) (nM)
(nM)
9 H 2.8 >10000 2000
4-(4-
(Dimethylamino)
46 _ 1.6 1.7 11
benzamido)phen
vl
4-(4-((4-
Dimethylamino
48 ( Y ) 1.3 1.6 8

butanoyl)amino)b

enzamido)phenyl

SAR-Analyse:

e Die unsubstituierte Verbindung 9 zeigt eine moderate, aber selektive PI3Ka-Hemmung, ist
aber in zellularen Assays weitgehend inaktiv.[10]

o Die Einflihrung einer Phenylharnstoff-Einheit an der 2-Position des Kerns (Verbindung 46)
fuhrt zu potenten dualen PI3Ka/mTOR-Inhibitoren mit ausgezeichneter zellularer Aktivitat.
Dies deutet darauf hin, dass diese Erweiterung in eine entscheidende Tasche des Enzyms
hineinragt.[10]
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e Die weitere Verlangerung der Seitenkette (Verbindung 48) behalt die duale Enzymhemmung
bei und verbessert die zellulare antiproliferative Aktivitat geringfiigig, was auf eine
Optimierung der physikochemischen Eigenschaften oder der zellularen Aufnahme hindeutet.
[10]

Fallstudie 2: SAR von Morpholin-substituierten
Tetrahydrochinolinen als Antikrebsmittel

Diese Studie untersuchte Morpholin-Derivate als potenzielle mTOR-Inhibitoren gegen
verschiedene Krebszelllinien, darunter Lungenkrebs (A549) und Brustkrebs (MCF-7, MDA-MB-
231).[5]

Tabelle 2: Zytotoxische Aktivitat (ICso in uM) von Morpholin-substituierten
Tetrahydrochinolinen[5]

Substituenten MDA-MB-231
. . A549 (Lunge) MCF-7 (Brust)
Verbindung am Benzamid- (Brust) ICso
. ICso0 (HM) ICso0 (UM)
Ring (uM)
10c 3,5-Difluor 3.73+0.17 > 10 6.81+0.14
3-Fluor, 5-
10d ) 0.062 + 0.01 0.58+0.11 1.003 = 0.008
Trifluormethyl
3,5-
10e Bis(trifluormethyl 0.033 £ 0.003 0.12 + 0.009 0.63 £ 0.02
)
3,5-
10h Bis(trifluormethyl  0.13 £ 0.01 0.087 £ 0.007 0.74 £ 0.05

)

SAR-Analyse:

» Elektronenziehende Gruppen sind entscheidend: Die Einfliihrung von stark
elektronenziehenden Trifluormethyl (CF3)-Gruppen am Benzamid-Ring erhéht die
zytotoxische Aktivitat signifikant im Vergleich zu Fluor-Substituenten (vergleiche 10e/10h mit
10c).[5]
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e Potenz der Bis-CFs-Substitution: Verbindungen mit zwei CFs-Gruppen (10e und 10h) zeigten
die héchste Potenz tber alle Zelllinien hinweg. Dies ist wahrscheinlich auf verbesserte
Wechselwirkungen im aktiven Zentrum von mTOR zurtckzufihren, mdglicherweise durch
Halogenbriicken und hydrophobe Wechselwirkungen.[5]

o Breitspektrum-Aktivitat: Verbindung 10d mit einer gemischten Fluor- und Trifluormethyl-
Substitution zeigte eine bemerkenswerte Breitspektrum-Aktivitat.[5]

o Rolle des Morpholinrings: In der gesamten Serie ist der Morpholinring entscheidend fir die
Verbesserung der Loslichkeit und der pharmakokinetischen Eigenschaften, was die potente
zellulare Aktivitat erméglicht.[5]

Schlussfolgerung

Die Derivatisierung des Morpholinrings ist eine grundlegende und vielseitige Strategie in der
modernen Arzneimittelentwicklung. Wie in diesem Leitfaden dargelegt, bietet die gezielte
Funktionalisierung sowohl am Stickstoff- als auch an den Kohlenstoffatomen des Rings ein
breites Spektrum an Moéglichkeiten, um die Eigenschaften einer Leitverbindung fein
abzustimmen. Die vorgestellten Protokolle bieten eine validierte Grundlage fir die Synthese
diverser Derivatbibliotheken, wéhrend die SAR-Fallstudien die tiefgreifenden Auswirkungen
dieser Modifikationen auf die biologische Aktivitat verdeutlichen. Ein rationaler Ansatz, der
synthetische Chemie mit quantitativem biologischem Screening kombiniert, ist der Schlussel
zur erfolgreichen Optimierung von Morpholin-haltigen Wirkstoffkandidaten.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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